molecular formula C14H12N4O2 B3047199 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354706-25-4

4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B3047199
CAS No.: 1354706-25-4
M. Wt: 268.27
InChI Key: YLQHTJWHBAWPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354706-25-4) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a 1H-pyrazolo[3,4-b]pyridine core, a privileged structure noted for its resemblance to purine bases and its presence in a wide range of biologically active molecules . The molecule is engineered with key functional groups—a carboxylic acid at the 3-position and a 3-aminophenyl substituent at the 4-position—making it a versatile intermediate for the design and synthesis of novel compounds . This pyrazolopyridine derivative is of significant interest in oncology research. Scientific studies indicate its potential as a potent inhibitor of Tropomyosin Receptor Kinases (TRKs) . TRKs are molecular targets whose continuous activation is strongly associated with the growth and survival of various cancer cells . The compound is reported to exert its effect by binding to the active sites of these kinases, thereby blocking the downstream signaling pathways that drive cancer progression . Furthermore, the broader class of 1H-pyrazolo[3,4-b]pyridines has demonstrated potent antileukemic activity in vitro, with specific derivatives inducing cell cycle arrest and promoting changes in proteins related to cell death and viability, such as PARP and Bcl-2 . Beyond its application in developing kinase inhibitors, this chemical serves as a critical building block in organic synthesis. Researchers utilize it to create more complex molecular architectures for screening against various biological targets. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

4-(3-aminophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-18-13-11(12(17-18)14(19)20)10(5-6-16-13)8-3-2-4-9(15)7-8/h2-7H,15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQHTJWHBAWPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146561
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-25-4
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the Friedlander condensation reaction, where an aminoaldehyde reacts with reactive methylenes to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often involve refluxing in ethanol with a base such as calcium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as TRKs. TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound inhibits TRKs by binding to their active sites, thereby blocking the downstream signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

  • Structure: Lacks the 3-aminophenyl group, with a methyl substituent at the 5-position (C₈H₇N₃O₂, MW 177.16, CAS 116855-09-5) .
  • Properties : Reduced molecular weight and hydrophilicity compared to the target compound, leading to lower solubility in aqueous media.

6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

  • Structure : Features a methoxy group at the 6-position and dual methyl groups (C₁₇H₁₅N₃O₃, MW 309.32, CAS 937597-68-7) .
  • Properties : Increased hydrophobicity (logP ~2.8) compared to the target compound (logP ~1.5), enhancing membrane permeability but reducing water solubility.
  • Biological Activity : Demonstrated moderate cytotoxicity in cancer cell lines (IC₅₀ ~15 µM in HeLa) .

1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

  • Structure : Substituted with a chlorobenzyl group at the 1-position (C₁₆H₁₄ClN₃O₂, MW 315.76, CAS 937597-74-5) .
  • Properties : Enhanced electron-withdrawing effects from the chlorine atom improve metabolic stability but may increase toxicity risks.

4-(3-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

  • Structure: Acetylated amino group at the 3-position (C₁₅H₁₄N₄O₃, MW 298.30, CAS 1354704-49-6) .
  • Properties : Improved stability over the primary amine due to reduced oxidative degradation, with comparable solubility (logP ~1.7).
  • Biological Activity: Acts as a prodrug, with in vivo hydrolysis releasing the active 3-aminophenyl metabolite .

Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL) Purity
Target Compound 268.28 1.5 0.8 (PBS) 95%
5-Methyl Derivative 177.16 0.9 2.1 (DMSO) 97%
6-(3-Methoxyphenyl)-Derivative 309.32 2.8 0.3 (EtOH) 95%
L3 372.19 3.1 0.1 (DMSO) >98%

Biological Activity

4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound features a pyrazolo[3,4-b]pyridine core structure, which is known for various pharmacological properties, including anti-cancer activity. The molecular formula is C14H12N4O2C_{14}H_{12}N_{4}O_{2} with a molecular weight of 268.27 g/mol.

Structural Characteristics

The compound consists of:

  • Aminophenyl group : Contributes to the compound's interaction with biological targets.
  • Carboxylic acid group : Enhances solubility and bioactivity.

Synthesis

The synthesis typically involves multi-step reactions, often beginning with Friedlander condensation. This method allows for the formation of the pyrazolo[3,4-b]pyridine core through the reaction of an aminoaldehyde with reactive methylenes.

Anticancer Properties

Research indicates that this compound may act as a tropomyosin receptor kinase (TRK) inhibitor , which is crucial in cancer treatment due to its role in cell growth and differentiation. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: TRK Inhibition

In a study examining TRK inhibition, derivatives of pyrazolo[3,4-b]pyridine were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the aminophenyl group significantly enhanced biological activity, suggesting that this compound could be a promising candidate for further development in cancer therapies.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly against specific kinases involved in signaling pathways related to cancer progression. The presence of the carboxylic acid group may facilitate binding interactions with enzyme active sites.

Comparative Biological Activity

To understand the effectiveness of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructureAnticancer ActivityTRK InhibitionEnzyme Inhibition
This compoundStructureModerateYesYes
Pyrazolo[3,4-b]pyridine derivative AStructureHighNoYes
Pyrazolo[3,4-b]pyridine derivative BStructureLowYesNo

The mechanism by which this compound exhibits its biological effects is likely through the inhibition of specific kinase pathways that are overactive in cancer cells. By blocking these pathways, the compound can induce apoptosis and inhibit cell proliferation.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxicity : Demonstrated moderate cytotoxic effects on various cancer cell lines.
  • Binding Affinity : Exhibited favorable binding characteristics to TRK receptors in vitro.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo core significantly affect biological potency.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Testing in animal models to assess therapeutic potential.
  • Mechanistic studies : Understanding specific pathways affected by this compound.
  • Optimization : Modifying chemical structure to enhance potency and selectivity.

Q & A

Q. What are the common synthetic routes for 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?

The compound is typically synthesized via condensation reactions involving 5-aminopyrazole derivatives and aromatic aldehydes or ketones. For example:

  • Method A : A mixture of equimolar 5-aminopyrazole and an aromatic aldehyde undergoes cyclization in refluxing ethanol, yielding pyrazolo[3,4-b]pyridine scaffolds. Modifications include Mannich base reactions for functionalization .
  • Method B : Ethyl 3-amino-4,6-diarylfuro[2,3-b]pyridine-2-carboxylate analogs are synthesized via multi-step protocols involving nitration, reduction, and cyclization, achieving yields up to 94% . Key parameters include solvent choice (e.g., DMF, toluene), catalysts (e.g., Pd/C), and reaction times (12–24 hours).

Q. Which spectroscopic methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6d_6) shows characteristic peaks for the methyl group (δ 2.56 ppm), aromatic protons (δ 7.57–8.69 ppm), and acidic protons (δ 11.88–13.99 ppm) .
  • HPLC/MS : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>97%), while ESIMS provides molecular ion peaks (e.g., m/z 311.1 [M+1]) .
  • Elemental Analysis : Used to verify molecular formula congruence (e.g., C16_{16}H12_{12}F3_3N3_3O2_2) .

Q. What are the key physical properties of this compound?

  • Melting Point : 273–278.5°C .
  • Molecular Weight : 335.28 g/mol (for trifluoromethyl-substituted analogs) .
  • Storage : Stable when sealed in dry conditions at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Catalyst Screening : Palladium or copper catalysts enhance cyclization efficiency in pyrazolo[3,4-b]pyridine formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction speed and byproduct formation. For example, a 94% yield was achieved at 90°C over 12 hours .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Standardized Assays : Use reference microbial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., PC-3 prostate cancer) under controlled conditions (e.g., 24-hour incubation) .
  • Dose-Response Studies : Compare IC50_{50} values across studies. For instance, trifluoromethyl-substituted analogs showed anti-proliferative effects at 10 µM via mTOR/p70S6K inhibition .
  • Mechanistic Validation : Employ kinase inhibition assays or autophagy markers (e.g., LC3-II) to confirm target engagement .

Q. What strategies are effective for designing derivatives with improved bioactivity?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance kinase binding affinity .
  • Scaffold Hybridization : Combine pyrazolo[3,4-b]pyridine cores with pyrrole or piperidine moieties to improve solubility and bioavailability .
  • SAR Analysis : Correlate substituent effects with activity. For example, 3-methyl groups improve metabolic stability, while 4-aryl groups enhance target selectivity .

Q. How does structural modification impact kinase inhibition or autophagy induction?

  • Kinase Binding : The pyrazolo[3,4-b]pyridine scaffold mimics ATP’s purine ring, enabling competitive binding. Trifluoromethyl groups increase hydrophobic interactions with kinase pockets .
  • Autophagy Modulation : Derivatives with 3-aminophenyl substituents upregulate LC3-II and Beclin-1, indicating autophagosome formation. This is validated via Western blotting in prostate cancer models .

Q. What challenges arise in achieving high purity, and how are they addressed?

  • Chromatographic Purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate impurities .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >97% .
  • Analytical Validation : Cross-validate purity via 1^1H NMR integration and LCMS to detect trace solvents or unreacted intermediates .

Q. How to assess in vitro efficacy using cell-based assays?

  • Proliferation Assays : Treat PC-3 cells with 1–100 µM compound for 48 hours and measure viability via MTT assay .
  • Autophagy Markers : Quantify LC3-II/LC3-I ratio via immunofluorescence or flow cytometry after 24-hour treatment .
  • Kinase Profiling : Use recombinant kinases (e.g., mTOR) in ATP-Glo assays to measure IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.